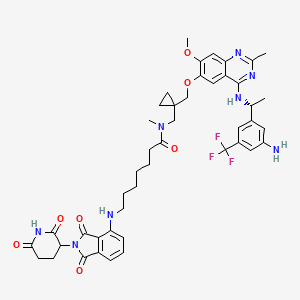

PROTAC SOS1 degrader-5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C45H51F3N8O7 |

|---|---|

Molecular Weight |

872.9 g/mol |

IUPAC Name |

N-[[1-[[4-[[(1R)-1-[3-amino-5-(trifluoromethyl)phenyl]ethyl]amino]-7-methoxy-2-methylquinazolin-6-yl]oxymethyl]cyclopropyl]methyl]-7-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-N-methylheptanamide |

InChI |

InChI=1S/C45H51F3N8O7/c1-25(27-18-28(45(46,47)48)20-29(49)19-27)51-40-31-21-36(35(62-4)22-33(31)52-26(2)53-40)63-24-44(15-16-44)23-55(3)38(58)12-7-5-6-8-17-50-32-11-9-10-30-39(32)43(61)56(42(30)60)34-13-14-37(57)54-41(34)59/h9-11,18-22,25,34,50H,5-8,12-17,23-24,49H2,1-4H3,(H,51,52,53)(H,54,57,59)/t25-,34?/m1/s1 |

InChI Key |

WLWKNXUSLSOAGM-HSGLFRJESA-N |

Isomeric SMILES |

CC1=NC2=CC(=C(C=C2C(=N1)N[C@H](C)C3=CC(=CC(=C3)N)C(F)(F)F)OCC4(CC4)CN(C)C(=O)CCCCCCNC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)OC |

Canonical SMILES |

CC1=NC2=CC(=C(C=C2C(=N1)NC(C)C3=CC(=CC(=C3)N)C(F)(F)F)OCC4(CC4)CN(C)C(=O)CCCCCCNC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

PROTAC SOS1 Degrader-5: A Technical Guide to Targeting the KRAS Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

The KRAS oncogene, a central node in cellular signaling, has long been considered an intractable target in cancer therapy. The development of Proteolysis Targeting Chimeras (PROTACs) offers a novel therapeutic modality to overcome this challenge by inducing the degradation of key pathway components. This technical guide focuses on PROTAC SOS1 degrader-5 and related molecules, which are designed to eliminate Son of Sevenless homolog 1 (SOS1), a critical guanine nucleotide exchange factor (GEF) for KRAS. By hijacking the ubiquitin-proteasome system, these degraders effectively reduce SOS1 protein levels, thereby inhibiting KRAS activation and downstream signaling. This document provides a comprehensive overview of the mechanism of action, quantitative efficacy, and experimental methodologies associated with PROTAC-mediated degradation of SOS1, offering a valuable resource for researchers and drug developers in the field of oncology.

Introduction: The KRAS-SOS1 Axis in Cancer

The Kirsten Rat Sarcoma (KRAS) viral oncogene homolog is one of the most frequently mutated oncogenes in human cancers, particularly in pancreatic, colorectal, and lung adenocarcinomas.[1] KRAS functions as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state.[2] The activation of KRAS is facilitated by GEFs, with SOS1 being a key player in this process.[3] SOS1 promotes the exchange of GDP for GTP, leading to the activation of downstream effector pathways, most notably the MAPK/ERK and PI3K/AKT signaling cascades, which drive tumor cell proliferation, survival, and differentiation.[2][4]

Given the difficulty in directly targeting the mutated KRAS protein, strategies aimed at inhibiting its activation have emerged as a promising alternative.[5][6] Small molecule inhibitors have been developed to block the interaction between SOS1 and KRAS.[4][7] However, PROTAC-mediated degradation of SOS1 offers several potential advantages over traditional inhibition, including the potential for improved potency, a more sustained duration of action, and the ability to eliminate both the enzymatic and scaffolding functions of the target protein.[5][8]

Mechanism of Action: PROTAC-Mediated Degradation of SOS1

PROTACs are heterobifunctional molecules that consist of three key components: a ligand that binds to the target protein (in this case, SOS1), a ligand that recruits an E3 ubiquitin ligase (commonly Cereblon (CRBN) or Von Hippel-Lindau (VHL)), and a chemical linker that connects the two ligands.[9][10][11]

The mechanism of action of a PROTAC SOS1 degrader can be summarized in the following steps:

-

Ternary Complex Formation: The PROTAC molecule simultaneously binds to SOS1 and an E3 ligase, bringing them into close proximity to form a ternary complex (SOS1:PROTAC:E3 ligase).[10][12]

-

Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the SOS1 protein.[11][12]

-

Proteasomal Degradation: The poly-ubiquitinated SOS1 is then recognized and targeted for degradation by the 26S proteasome, a cellular machinery responsible for degrading unwanted proteins.[10]

-

Recycling: After the degradation of SOS1, the PROTAC molecule is released and can engage in another cycle of binding and degradation, allowing it to act catalytically.[8][12]

This process leads to a significant and sustained reduction in the cellular levels of SOS1, thereby disrupting the KRAS activation cycle and inhibiting downstream signaling.

Figure 1: Mechanism of PROTAC-mediated SOS1 degradation.

Impact on KRAS Signaling Pathways

The degradation of SOS1 by PROTACs has a direct impact on the KRAS signaling cascade. By removing the GEF responsible for KRAS activation, the equilibrium shifts towards the inactive, GDP-bound form of KRAS. This leads to a reduction in the levels of active, GTP-bound KRAS (RAS-GTP).[13]

The consequences of reduced RAS-GTP levels are the suppression of downstream effector pathways, including:

-

MAPK/ERK Pathway: Reduced RAS-GTP leads to decreased activation of RAF, MEK, and ultimately ERK. This is critical as the MAPK/ERK pathway is a primary driver of cell proliferation.[4]

-

PI3K/AKT Pathway: This pathway, which is crucial for cell survival and growth, is also regulated by RAS and is consequently inhibited upon SOS1 degradation.

The net effect of SOS1 degradation is the inhibition of cancer cell proliferation, induction of apoptosis, and suppression of tumor growth.[7][14]

Figure 2: Impact of this compound on the KRAS signaling pathway.

Quantitative Data and Efficacy

While specific data for "this compound" is limited in the public domain, studies on other potent SOS1 degraders provide valuable insights into their efficacy.

| Degrader Name | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | IC₅₀ (nM) | E3 Ligase | Reference |

| This compound | NCI-H358 | 13 | Not Reported | 5 | Not Reported | [15][16] |

| P7 | SW620 | Not Reported | ~92 | Not Reported | Cereblon | [5][6][17][18] |

| SIAIS562055 | K562, MIA PaCa-2, HPAF-II | Not Reported | Not Reported | Not Reported | Cereblon | [7][19] |

| PROTAC SOS1 degrader-1 | NCI-H358 | 98.4 | 92.5 (at 1 µM) | 525 | VHL | [1][14] |

-

DC₅₀ (Degradation Concentration 50): The concentration of the degrader required to achieve 50% of the maximal protein degradation.

-

Dₘₐₓ (Maximum Degradation): The maximum percentage of protein degradation achieved.

-

IC₅₀ (Inhibitory Concentration 50): The concentration of the degrader that inhibits a biological process (e.g., cell proliferation) by 50%.

These data demonstrate that PROTAC SOS1 degraders can potently and efficiently reduce SOS1 protein levels, leading to significant anti-proliferative effects in cancer cell lines with various KRAS mutations. For instance, this compound shows a potent IC₅₀ of 5 nM in NCI-H358 cells.[15][16] Another example, P7, achieved up to 92% SOS1 degradation in colorectal cancer cell lines and patient-derived organoids.[5][6][17][18]

Experimental Protocols

The characterization of PROTAC SOS1 degraders involves a series of in vitro and in vivo experiments to assess their efficacy, selectivity, and mechanism of action.

Western Blotting for Protein Degradation

This is a fundamental technique to quantify the reduction in target protein levels.

Protocol:

-

Cell Culture and Treatment: Plate cancer cells (e.g., NCI-H358, SW620) and treat with varying concentrations of the PROTAC SOS1 degrader for a specified time course (e.g., 2, 4, 8, 16, 24 hours).

-

Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against SOS1, p-ERK, total ERK, and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle-treated control.

Cell Viability and Proliferation Assays

These assays measure the cytotoxic and anti-proliferative effects of the PROTAC degrader.

Protocol (using CellTiter-Glo®):

-

Cell Seeding: Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the PROTAC SOS1 degrader and incubate for a specified period (e.g., 72 hours).

-

Luminescence Measurement: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).

-

Data Analysis: Measure the luminescence using a plate reader. Calculate the IC₅₀ value by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Ternary Complex Formation Assays

These assays confirm the PROTAC's ability to bring the target protein and the E3 ligase together.

Protocol (Co-Immunoprecipitation):

-

Cell Treatment and Lysis: Treat cells with the PROTAC degrader for a short duration (e.g., 1-2 hours) and lyse the cells under non-denaturing conditions.

-

Immunoprecipitation: Incubate the cell lysates with an antibody against either SOS1 or the E3 ligase (e.g., anti-VHL or anti-CRBN) conjugated to magnetic beads.

-

Washing and Elution: Wash the beads to remove non-specific binding proteins and then elute the protein complexes.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against SOS1 and the E3 ligase to detect the presence of the ternary complex.

Figure 3: General experimental workflow for characterizing a PROTAC SOS1 degrader.

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of the PROTAC in a living organism.[14]

Protocol:

-

Tumor Implantation: Subcutaneously implant human cancer cells (e.g., NCI-H358) into immunocompromised mice.

-

Tumor Growth and Randomization: Allow the tumors to grow to a palpable size and then randomly assign the mice to treatment groups (vehicle control and PROTAC degrader).

-

Drug Administration: Administer the PROTAC SOS1 degrader to the mice via an appropriate route (e.g., intraperitoneal injection) at a specified dose and schedule.[14]

-

Tumor Measurement: Measure the tumor volume regularly using calipers.

-

Pharmacodynamic Analysis: At the end of the study, excise the tumors and analyze the levels of SOS1 and downstream signaling proteins (e.g., p-ERK) by Western blotting or immunohistochemistry to confirm target engagement and degradation in vivo.

-

Toxicity Assessment: Monitor the body weight and general health of the mice throughout the study to assess for any potential toxicity.[14]

Conclusion and Future Directions

PROTAC-mediated degradation of SOS1 represents a compelling therapeutic strategy for the treatment of KRAS-driven cancers. Molecules like this compound have demonstrated the potential to potently and selectively eliminate SOS1, leading to the inhibition of oncogenic KRAS signaling and suppression of tumor growth. The catalytic nature of PROTACs and their ability to target proteins that have been historically difficult to drug with conventional inhibitors underscore the transformative potential of this technology.

Future research in this area will likely focus on:

-

Optimizing PROTAC Properties: Improving the pharmacokinetic and pharmacodynamic properties of SOS1 degraders to enhance their oral bioavailability and in vivo efficacy.

-

Exploring Combination Therapies: Investigating the synergistic effects of combining SOS1 degraders with other targeted therapies, such as direct KRAS inhibitors or MEK inhibitors, to overcome potential resistance mechanisms.[7]

-

Expanding the Scope of E3 Ligases: Developing PROTACs that utilize novel E3 ligases to potentially enhance tissue-specific degradation and mitigate off-target effects.

-

Clinical Translation: Advancing the most promising SOS1 degrader candidates into clinical trials to evaluate their safety and efficacy in cancer patients.

This technical guide provides a foundational understanding of this compound and its role in the KRAS signaling pathway. The data and methodologies presented herein should serve as a valuable resource for the scientific community as we continue to advance this exciting new class of cancer therapeutics.

References

- 1. OR | Free Full-Text | Development of PROTACS degrading KRAS and SOS1 [techscience.com]

- 2. google.com [google.com]

- 3. Studying early structural changes in SOS1 mediated KRAS activation mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of SOS1 Inhibitor-Based Degraders to Target KRAS-Mutant Colorectal Cancer [figshare.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. books.rsc.org [books.rsc.org]

- 9. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. medchemexpress.com [medchemexpress.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. Development of SOS1 Inhibitor-Based Degraders to Target KRAS-Mutant Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Targeted Degradation of SOS1 Exhibits Potent Anticancer Activity and Overcomes Resistance in KRAS-Mutant Tumors and BCR–ABL–Positive Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of PROTAC SOS1 Degrader-5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Son of Sevenless homolog 1 (SOS1) protein, a guanine nucleotide exchange factor, is a critical activator of KRAS, a frequently mutated oncogene implicated in numerous human cancers. Direct inhibition of KRAS has proven challenging, leading researchers to explore alternative therapeutic strategies. One such approach is the targeted degradation of SOS1, thereby preventing the activation of KRAS. This technical guide provides an in-depth overview of the discovery and development of "PROTAC SOS1 degrader-5," a potent and effective proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the SOS1 protein. This document details the mechanism of action, key in vitro and in vivo data, and the experimental protocols utilized in its characterization, offering a comprehensive resource for researchers in the field of targeted protein degradation and oncology drug development.

Introduction

The RAS-RAF-MEK-ERK signaling pathway is a cornerstone of cell proliferation and survival. Hyperactivation of this pathway, often driven by mutations in KRAS, is a major contributor to tumorigenesis. SOS1 plays a pivotal role in this cascade by catalyzing the exchange of GDP for GTP on RAS proteins, leading to their activation. Consequently, targeting SOS1 presents a compelling strategy to downregulate RAS signaling in cancer cells.

PROTAC technology has emerged as a powerful modality to eliminate pathogenic proteins by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. A PROTAC molecule is a heterobifunctional chimera consisting of a ligand that binds to the protein of interest (in this case, SOS1), a linker, and a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.

"this compound" is a novel PROTAC that has demonstrated potent and specific degradation of SOS1, leading to significant anti-proliferative effects in cancer cells harboring KRAS mutations. This guide will explore the discovery, characterization, and preclinical efficacy of this promising therapeutic agent.

Mechanism of Action

This compound functions by inducing the selective degradation of the SOS1 protein. The molecule is designed to simultaneously bind to SOS1 and an E3 ubiquitin ligase, forming a ternary complex. This proximity, engineered by the PROTAC, facilitates the transfer of ubiquitin from the E3 ligase to a lysine residue on the surface of SOS1. The resulting polyubiquitinated SOS1 is then recognized and degraded by the 26S proteasome. The catalytic nature of this process allows a single molecule of this compound to induce the degradation of multiple SOS1 proteins, leading to a profound and sustained suppression of RAS signaling.

Caption: Mechanism of Action of this compound.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo efficacy data for this compound from the foundational study by Pang X, et al. (2024).[1][2]

Table 1: In Vitro Activity in NCI-H358 Cells

| Parameter | Value | Cell Line |

| IC50 (Proliferation) | 5 nM | NCI-H358 |

| DC50 (SOS1 Degradation) | 13 nM | NCI-H358 |

Table 2: In Vivo Antitumor Efficacy

| Animal Model | Treatment | Dosage | TGI (Tumor Growth Inhibition) |

| NCI-H358 Xenograft | This compound | 30 mg/kg, b.i.d. | 58.8% |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound.

Cell Culture

The human non-small cell lung cancer cell line NCI-H358 was cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Western Blotting for SOS1 Degradation

Objective: To quantify the degradation of SOS1 protein following treatment with this compound.

Protocol:

-

Cell Seeding and Treatment: NCI-H358 cells were seeded in 6-well plates and allowed to adhere overnight. The following day, cells were treated with varying concentrations of this compound or vehicle (DMSO) for the indicated time points.

-

Cell Lysis: After treatment, cells were washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates was determined using a BCA protein assay kit.

-

SDS-PAGE and Western Blotting: Equal amounts of protein (20-30 µg) were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Antibody Incubation: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated overnight at 4°C with a primary antibody specific for SOS1. A primary antibody for a housekeeping protein (e.g., GAPDH or β-actin) was used as a loading control.

-

Secondary Antibody and Detection: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: The intensity of the protein bands was quantified using image analysis software. The level of SOS1 was normalized to the loading control. The percentage of degradation was calculated relative to the vehicle-treated control. The DC50 value was determined by plotting the percentage of degradation against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.

Caption: Western Blot Workflow for SOS1 Degradation.

Cell Viability Assay

Objective: To determine the anti-proliferative effect of this compound.

Protocol:

-

Cell Seeding: NCI-H358 cells were seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to attach overnight.

-

Compound Treatment: The cells were treated with a serial dilution of this compound or vehicle (DMSO) for 72 hours.

-

Viability Assessment: Cell viability was assessed using a commercially available luminescent cell viability assay that measures ATP levels.

-

Data Analysis: The luminescence signal was read using a plate reader. The percentage of cell viability was calculated relative to the vehicle-treated control. The IC50 value was determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.

In Vivo Xenograft Study

Objective: To evaluate the antitumor efficacy of this compound in a mouse model.

Protocol:

-

Animal Model: Female athymic nude mice (4-6 weeks old) were used for the study.

-

Tumor Implantation: NCI-H358 cells (5 x 10^6 cells in 100 µL of a 1:1 mixture of PBS and Matrigel) were subcutaneously injected into the right flank of each mouse.

-

Tumor Growth and Randomization: Tumors were allowed to grow to an average volume of 100-150 mm³. Mice were then randomized into treatment and vehicle control groups.

-

Dosing: this compound was administered twice daily (b.i.d.) via oral gavage at a dose of 30 mg/kg. The vehicle control group received the formulation vehicle.

-

Tumor Measurement and Body Weight Monitoring: Tumor volume was measured twice a week using calipers and calculated using the formula: (length x width²) / 2. Animal body weights were also monitored as an indicator of toxicity.

-

Efficacy Endpoint: The study was terminated when the tumors in the control group reached a predetermined size. Tumor growth inhibition (TGI) was calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.

Caption: In Vivo Xenograft Workflow.

Signaling Pathway Analysis

The degradation of SOS1 by this compound is expected to disrupt the RAS signaling cascade. This leads to a reduction in the levels of GTP-bound (active) RAS, which in turn decreases the phosphorylation and activation of downstream effectors such as RAF, MEK, and ERK. The ultimate consequence is the inhibition of cancer cell proliferation and survival.

Caption: SOS1-RAS-MAPK Signaling Pathway.

Conclusion

This compound represents a promising therapeutic candidate for the treatment of KRAS-mutant cancers. Its potent and specific degradation of SOS1 leads to the effective suppression of the RAS-MAPK signaling pathway, resulting in significant antitumor activity both in vitro and in vivo. The data and protocols presented in this technical guide provide a comprehensive resource for researchers seeking to further investigate and develop this and other SOS1-targeting degraders. Further studies are warranted to explore the full therapeutic potential of this innovative approach.

References

PROTAC SOS1 Degrader-5: A Technical Guide to Exploring SOS1 Biology

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of PROTAC SOS1 degrader-5 as a powerful chemical tool for investigating the multifaceted roles of the Son of Sevenless 1 (SOS1) protein. SOS1, a guanine nucleotide exchange factor (GEF), is a critical activator of RAS proteins, placing it at a central node of cellular signaling pathways that govern cell proliferation, differentiation, and survival.[1][2][3] Dysregulation of the SOS1-RAS axis is a hallmark of numerous cancers, making SOS1 a compelling target for therapeutic intervention and biological study.[4][5]

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach to targeted protein degradation. These heterobifunctional molecules recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. This "event-driven" pharmacology offers several advantages over traditional small-molecule inhibition, including the potential for greater potency, selectivity, and the ability to target the non-enzymatic scaffolding functions of proteins.[6][7][8] this compound exemplifies this innovative strategy, offering researchers a potent and specific tool to dissect SOS1 function.

This guide details the quantitative biochemical and cellular activity of this compound and related molecules, provides detailed protocols for key experimental assays, and visualizes the underlying biological and experimental frameworks through structured diagrams.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and other relevant SOS1-targeting compounds, facilitating a comparative analysis of their potency and efficacy.

Table 1: In Vitro Degradation and Proliferation Inhibition Data for SOS1 PROTACs

| Compound | Target | Cell Line | DC50 (nM) | IC50 (nM) | E3 Ligase Ligand | Reference |

| This compound | SOS1 | NCI-H358 | 13 | 5 | CRBN | [9] |

| PROTAC SOS1 degrader-1 | SOS1 | Cancer Cells | 98.4 | Not Reported | Not Specified | [5][10] |

| PROTAC SOS1 degrader-3 (P7) | SOS1 | SW620 | 590 (0.59 µM) | Not Reported | CRBN | [11] |

| PROTAC SOS1 degrader-3 (P7) | SOS1 | HCT116 | 750 (0.75 µM) | Not Reported | CRBN | [11] |

| PROTAC SOS1 degrader-3 (P7) | SOS1 | SW1417 | 190 (0.19 µM) | Not Reported | CRBN | [11] |

| SIAIS562055 | SOS1 | K562 | Not Reported | Not Reported | CRBN | [12] |

Table 2: In Vitro Inhibition Data for SOS1 Small-Molecule Inhibitors

| Compound | Target | Assay | IC50 (nM) | Cell Line | Reference |

| BI-3406 | SOS1::KRAS Interaction | Biochemical | 5 | - | [13] |

| BI-3406 | pERK Inhibition | Cellular | 4 | NCI-H358 | [13] |

| BI-3406 | Proliferation | Cellular | 24 | NCI-H358 | [13] |

| BI-3406 | Proliferation | Cellular | 36 | DLD-1 | [13] |

Key Experimental Protocols

This section provides detailed methodologies for essential experiments to characterize the activity of this compound.

Western Blotting for SOS1 Degradation

This protocol is designed to quantify the reduction in cellular SOS1 protein levels following treatment with a PROTAC degrader.

Materials:

-

Cell culture reagents

-

This compound

-

DMSO (vehicle control)

-

Proteasome inhibitor (e.g., MG132)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-SOS1, anti-GAPDH (or other loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Seeding and Treatment: Seed cells (e.g., NCI-H358) in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound (and a DMSO control) for the desired time course (e.g., 2, 4, 8, 16, 24 hours). For mechanism validation, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the degrader.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and develop with a chemiluminescent substrate.

-

-

Data Analysis: Capture the chemiluminescent signal using an imaging system. Quantify band intensities using densitometry software and normalize the SOS1 signal to the loading control.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with the degrader.[1][2][3][4][14]

Materials:

-

Cells in culture

-

This compound

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, 2% acetic acid)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (and a DMSO control) for a specified period (e.g., 72 or 120 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells and plot the results to determine the IC50 value.

Co-Immunoprecipitation (Co-IP) of SOS1 and KRAS

This protocol is used to investigate the interaction between SOS1 and KRAS and how it might be affected by SOS1 degradation.

Materials:

-

Cell culture reagents

-

This compound

-

Non-denaturing lysis buffer (e.g., Triton X-100 based buffer) with protease inhibitors

-

Primary antibody for immunoprecipitation (e.g., anti-SOS1 or anti-KRAS)

-

Protein A/G agarose or magnetic beads

-

Wash buffer

-

Elution buffer (e.g., low pH glycine buffer or Laemmli buffer)

-

Primary antibodies for western blotting (anti-SOS1 and anti-KRAS)

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound or DMSO. Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.

-

Pre-clearing Lysates (Optional): Incubate the cell lysates with beads alone for 1 hour to reduce non-specific binding.

-

Immunoprecipitation:

-

Incubate the pre-cleared lysate with the immunoprecipitating antibody for several hours to overnight at 4°C.

-

Add Protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.

-

-

Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads using elution buffer.

-

Western Blot Analysis: Analyze the immunoprecipitated samples by western blotting, probing for both the "bait" protein (the one targeted by the IP antibody) and the potential "prey" protein (the interacting partner).

Visualizations

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of SOS1 using this compound.

Caption: The canonical RAS/MAPK signaling pathway initiated by RTK activation and mediated by SOS1.

Caption: Mechanism of action for a PROTAC, leading to targeted protein degradation.

Caption: A typical experimental workflow for characterizing a PROTAC degrader.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. broadpharm.com [broadpharm.com]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. texaschildrens.org [texaschildrens.org]

- 5. PROTAC SOS1 degrader-1 - Immunomart [immunomart.org]

- 6. researchgate.net [researchgate.net]

- 7. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lifesensors.com [lifesensors.com]

- 9. pnas.org [pnas.org]

- 10. glpbio.com [glpbio.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. researchgate.net [researchgate.net]

- 13. Pardon Our Interruption [opnme.com]

- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

The chemical structure and synthesis of "PROTAC SOS1 degrader-5"

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of PROTAC SOS1 degrader-5, a novel proteolysis-targeting chimera designed to induce the degradation of Son of Sevenless 1 (SOS1). SOS1 is a critical guanine nucleotide exchange factor (GEF) for RAS proteins, making it a high-value target in cancers driven by RAS mutations. This compound, also identified as compound 4 in primary literature, has demonstrated high potency in preclinical studies, effectively inducing SOS1 degradation and inhibiting the proliferation of cancer cells. This document outlines its chemical structure, mechanism of action, and available biological data. While the specific, detailed experimental protocols and the complete synthesis scheme are contained within the primary research publication, which could not be fully accessed, this guide provides generalized methodologies and workflows standardly used in the field for the synthesis and evaluation of such compounds.

Introduction to SOS1 Targeting with PROTAC Technology

The Son of Sevenless 1 (SOS1) protein is a key activator of the RAS family of small GTPases (KRAS, HRAS, NRAS).[1][2] By catalyzing the exchange of GDP for GTP, SOS1 switches RAS into its active, signal-transducing state.[2] This activation initiates downstream cascades, most notably the MAPK/ERK pathway, which drives cellular proliferation, differentiation, and survival.[1] In many cancers, mutations in RAS genes lock the protein in a constitutively active state. Targeting SOS1 provides a therapeutic strategy to prevent the activation of both mutant and wild-type RAS, thereby blocking oncogenic signaling.[3][4]

Proteolysis-targeting chimera (PROTAC) technology offers an innovative approach to targeting proteins like SOS1. Unlike traditional inhibitors that merely block a protein's active site, PROTACs are heterobifunctional molecules that eliminate the target protein entirely.[5][6][7] They achieve this by hijacking the cell's natural waste disposal machinery, the ubiquitin-proteasome system (UPS).[5][6] A PROTAC molecule consists of three parts: a ligand that binds to the target protein (SOS1), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two.[5] By bringing the target and the E3 ligase into close proximity, the PROTAC facilitates the tagging of the target protein with ubiquitin, marking it for destruction by the proteasome.[6][8]

This compound is a potent example of this technology, designed for the targeted degradation of SOS1.[9]

Chemical Structure and Properties

| Property | Value | Reference |

| Compound Name | This compound (compound 4) | [9] |

| Molecular Formula | C45H51F3N8O7 | MedchemExpress |

| Molecular Weight | 872.93 g/mol | MedchemExpress |

| CAS Number | 2836273-61-9 | MedchemExpress |

Below is a conceptual diagram illustrating the tripartite structure of a PROTAC like SOS1 degrader-5.

Synthesis of this compound

The precise, multi-step synthesis of this compound (compound 4) is detailed in the supplementary materials of the primary publication by Pang et al., which was not accessible for this review. However, the synthesis of such a PROTAC generally follows a modular approach involving three key stages:

-

Synthesis of the SOS1 inhibitor "warhead" with a functional group for linker attachment.

-

Synthesis of the E3 ligase ligand, also functionalized for linkage.

-

Coupling of the two ligands via a linker, which may be assembled sequentially or in a final convergent step.

The diagram below illustrates a generalized workflow for this process.

References

- 1. SOS1 gene: MedlinePlus Genetics [medlineplus.gov]

- 2. SOS1 - Wikipedia [en.wikipedia.org]

- 3. SOS signaling in RAS-mutated cancers | Frederick National Laboratory [frederick.cancer.gov]

- 4. Development of PROTACS degrading KRAS and SOS1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 6. Frontiers | PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy [frontiersin.org]

- 7. portlandpress.com [portlandpress.com]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Ternary Complex Formation with a PROTAC SOS1 Degrader

Disclaimer: The specific molecule "PROTAC SOS1 degrader-5" is not found in publicly available scientific literature. This guide is based on the well-characterized, published PROTAC SOS1 degrader designated as P7 [1][2]. Data and methodologies from other published SOS1 degraders, such as SIAIS562055, may be included to provide a comprehensive understanding of the subject.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a detailed overview of the formation of the ternary complex between the SOS1 protein, a PROTAC degrader, and an E3 ubiquitin ligase. The guide includes quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to SOS1 as a Therapeutic Target

Son of sevenless homolog 1 (SOS1) is a guanine nucleotide exchange factor (GEF) that plays a critical role in the activation of RAS proteins, including the frequently mutated KRAS. SOS1 facilitates the exchange of GDP for GTP on RAS, switching it to its active state and initiating downstream signaling cascades that drive cell proliferation and survival. Given its direct role in activating KRAS, targeting SOS1 has emerged as a promising therapeutic strategy for cancers harboring KRAS mutations[2].

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This approach offers a powerful alternative to traditional inhibition, as it can eliminate the entire protein, including any scaffolding functions.

The PROTAC P7 is designed to target SOS1 for degradation by recruiting the Cereblon (CRBN) E3 ligase[1][2]. The formation of a stable ternary complex between SOS1, P7, and CRBN is the critical first step in this process.

The SOS1 Signaling Pathway and PROTAC Mechanism of Action

The following diagram illustrates the role of SOS1 in the KRAS activation cycle and the mechanism by which a PROTAC degrader induces its degradation.

Quantitative Data

The efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein and subsequently inhibit its downstream function. Key quantitative metrics include the half-maximal degradation concentration (DC50) and the half-maximal inhibitory concentration (IC50) for cell viability.

Table 1: Degradation Efficiency of PROTAC P7 in Colorectal Cancer (CRC) Cell Lines

| Cell Line | Time (h) | DC50 (µM) |

| SW620 | 24 | 0.59[3] |

| HCT116 | 24 | 0.75[3] |

| SW1417 | 24 | 0.19[3] |

Table 2: Anti-proliferative Activity of PROTAC P7 in CRC Patient-Derived Organoids (PDOs)

| PDO Model | IC50 (µM) |

| CRC PDO 1 | ~1.0 |

| CRC PDO 2 | ~0.5 |

| (Data estimated from graphical representations in Bian et al., 2022) |

Table 3: Binary Binding Affinity of SOS1 PROTACs

While specific ternary complex binding data for P7 is not publicly available, the binary binding affinity of a similar SOS1 degrader, SIAIS562055, to SOS1 has been characterized. This provides an indication of the target engagement component of the PROTAC.

| Compound | Target | Technique | Binding Affinity (K_D) (nmol/L) |

| SIAIS562055 | SOS1 | SPR | 95.9[4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize SOS1 degraders.

This protocol is used to quantify the reduction in SOS1 protein levels following treatment with a PROTAC.

Experimental Workflow:

Methodology:

-

Cell Culture and Treatment: Seed colorectal cancer cells (e.g., SW620) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the SOS1 PROTAC (e.g., 0.1 to 10 µM) for the desired time periods (e.g., 6, 12, 24 hours). A DMSO-treated group serves as the vehicle control.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against SOS1 overnight at 4°C. A loading control, such as β-actin or GAPDH, should be probed on the same membrane. Following washes, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the SOS1 band intensity to the loading control and express the results as a percentage of the DMSO-treated control.

While specific SPR data for the P7 ternary complex is unavailable, this section provides a general protocol for characterizing PROTAC-induced ternary complexes, which is a standard biophysical method for this purpose[5][6].

Logical Relationship for SPR Assay Setup:

Methodology:

-

Immobilization: Covalently immobilize the purified E3 ligase (e.g., His-tagged CRBN) onto a sensor chip (e.g., CM5 chip) using amine coupling chemistry.

-

Binary Interaction Analysis:

-

To measure the PROTAC-E3 ligase interaction, inject a series of concentrations of the PROTAC over the sensor surface and a reference flow cell.

-

To confirm the absence of direct interaction between the target and the E3 ligase, inject the purified target protein (SOS1) over the surface.

-

-

Ternary Complex Analysis:

-

Prepare a series of solutions containing a fixed, saturating concentration of the PROTAC and varying concentrations of the target protein (SOS1).

-

Inject these pre-incubated solutions over the immobilized E3 ligase surface. The increase in response units (RU) corresponds to the formation of the ternary complex.

-

-

Data Analysis: Fit the sensorgram data from the binary and ternary binding events to appropriate kinetic models (e.g., 1:1 Langmuir binding for binary, or steady-state affinity for ternary) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD). Cooperativity (α) can be calculated by comparing the KD of the PROTAC binding to the E3 ligase in the absence and presence of the target protein.

Conclusion

The development of PROTACs targeting SOS1, such as P7, represents a promising therapeutic avenue for KRAS-mutant cancers. The foundation of this approach lies in the efficient formation of a stable ternary complex between SOS1, the PROTAC, and an E3 ligase. This guide has provided an overview of the quantitative data supporting the efficacy of SOS1 degraders and detailed protocols for the key experiments used to characterize their mechanism of action. Further biophysical characterization of the ternary complex formed by P7 will be instrumental in optimizing future generations of SOS1 degraders.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeted Degradation of SOS1 Exhibits Potent Anticancer Activity and Overcomes Resistance in KRAS-Mutant Tumors and BCR–ABL–Positive Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of SOS1 Degradation: A Technical Guide to PROTAC-Mediated Targeting of a Key Oncogenic Node

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Son of Sevenless 1 (SOS1) protein, a critical guanine nucleotide exchange factor (GEF) for RAS proteins, has emerged as a high-value target in oncology, particularly for cancers driven by RAS mutations. While inhibitors of the SOS1-RAS interaction have shown promise, the development of Proteolysis Targeting Chimeras (PROTACs) to induce the degradation of SOS1 represents a novel and potent therapeutic strategy. This technical guide provides an in-depth overview of the core principles, preclinical data, and experimental methodologies associated with the development and evaluation of SOS1-targeting PROTACs. As "PROTAC SOS1 degrader-5" is not a publicly disclosed designation, this document will focus on well-characterized, publicly available SOS1 PROTACs, such as ZZ151 and P7, to serve as representative examples of this innovative therapeutic modality.

Introduction: The Rationale for Targeting SOS1 in Oncology

SOS1 plays a pivotal role in the activation of RAS proteins, which are key regulators of cell proliferation, survival, and differentiation.[1] In normal cellular function, SOS1 is activated by receptor tyrosine kinases (RTKs), leading to the exchange of GDP for GTP on RAS and subsequent activation of downstream signaling pathways like the MAPK/ERK cascade.[1] However, in a significant portion of human cancers, this pathway is constitutively activated due to mutations in RAS or other upstream components, driving uncontrolled cell growth.[2]

Targeting SOS1 offers a therapeutic advantage as it is essential for the activation of both wild-type and mutant RAS isoforms.[2] PROTAC-mediated degradation of SOS1 goes a step beyond simple inhibition by physically eliminating the protein, which can overcome resistance mechanisms associated with inhibitor therapies and potentially abrogate both the catalytic and scaffolding functions of SOS1.[2][3]

Mechanism of Action: PROTAC-Mediated SOS1 Degradation

PROTACs are heterobifunctional molecules composed of a ligand that binds to the target protein (SOS1), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[4] This tripartite complex formation brings the E3 ligase in close proximity to SOS1, leading to the polyubiquitination of SOS1.[5] The ubiquitinated SOS1 is then recognized and degraded by the 26S proteasome, after which the PROTAC molecule can be recycled to induce the degradation of another SOS1 protein.[5][6]

Preclinical Data of Representative SOS1 PROTACs

The following tables summarize the in vitro degradation and anti-proliferative activities of two notable SOS1 PROTACs, ZZ151 and P7, in various cancer cell lines.

In Vitro Degradation Activity

| PROTAC | Cell Line | Cancer Type | DC50 (nM) | Dmax (%) | E3 Ligase Recruited |

| ZZ151 | Various KRAS-mutant cells | Multiple | 8.41 - 41.4 | ~100 | VHL |

| P7 | SW620 | Colorectal Cancer | 590 | >90 | Cereblon (CRBN) |

| P7 | HCT116 | Colorectal Cancer | 750 | >90 | Cereblon (CRBN) |

| P7 | SW1417 | Colorectal Cancer | 190 | >90 | Cereblon (CRBN) |

| PROTAC SOS1 degrader-1 | NCI-H358 | Lung Cancer | 98.4 | 92.5 (at 1 µM) | VHL |

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

In Vitro Anti-Proliferative Activity

| PROTAC | Cell Line | Cancer Type | IC50 (µM) |

| P7 | CRC PDOs | Colorectal Cancer | ~5 times lower than BI-3406 |

| PROTAC SOS1 degrader-1 | NCI-H358 | Lung Cancer | 72.3 (pERK inhibition) |

IC50: Half-maximal inhibitory concentration. CRC PDOs: Colorectal Cancer Patient-Derived Organoids.

Key Signaling Pathways

The primary signaling pathway affected by SOS1 degradation is the RAS-MAPK pathway. By eliminating SOS1, the activation of RAS is blocked, leading to the downregulation of downstream effectors such as RAF, MEK, and ERK. This ultimately inhibits cell proliferation and survival.

Experimental Protocols

Western Blotting for SOS1 Degradation

Objective: To quantify the extent of SOS1 degradation in cancer cell lines following PROTAC treatment.

Methodology:

-

Cell Culture and Treatment: Plate cancer cells (e.g., SW620 for P7, or various KRAS-mutant lines for ZZ151) at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the SOS1 PROTAC (e.g., 0.1-10 µM for P7) for a specified duration (e.g., 6, 24, or 48 hours).[1][7] A DMSO-treated group should be used as a vehicle control.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against SOS1 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Densitometry analysis of the protein bands is performed using software such as ImageJ. The level of SOS1 is normalized to the loading control.

Cell Viability Assays

Objective: To determine the effect of SOS1 degradation on the proliferation and viability of cancer cells.

Methodology:

-

Cell Seeding: Seed cancer cells in 96-well plates at a suitable density.

-

Compound Treatment: After 24 hours, treat the cells with a serial dilution of the SOS1 PROTAC or a relevant inhibitor (e.g., BI-3406) as a comparator.

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours).

-

Viability Assessment: Add a viability reagent such as CellTiter-Glo® (Promega) or MTT to each well and measure the luminescence or absorbance according to the manufacturer's protocol.

-

Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control and plot the results to determine the IC50 value.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of SOS1 PROTACs in a preclinical animal model.

Methodology:

-

Tumor Implantation: Subcutaneously inject cancer cells (e.g., KRASG12D- or KRASG12V-mutant xenografts for ZZ151) into the flank of immunodeficient mice.[8]

-

Tumor Growth and Randomization: Monitor tumor growth, and when tumors reach a specified volume, randomize the mice into treatment and control groups.

-

Dosing: Administer the SOS1 PROTAC (e.g., 20 mg/kg for ZZ151) via an appropriate route (e.g., intraperitoneal injection) at a defined schedule.[8] The control group receives the vehicle.

-

Monitoring: Measure tumor volume and body weight regularly.

-

Endpoint and Analysis: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., Western blotting for SOS1 levels, immunohistochemistry for proliferation markers).

Conclusion and Future Directions

PROTAC-mediated degradation of SOS1 is a promising therapeutic strategy for the treatment of RAS-driven cancers. The preclinical data for molecules like ZZ151 and P7 demonstrate potent and selective degradation of SOS1, leading to anti-proliferative effects in cancer cells.[1][8] Further research will focus on optimizing the pharmacokinetic and pharmacodynamic properties of SOS1 degraders, exploring combination therapies with other targeted agents, and identifying predictive biomarkers to select patient populations most likely to respond to this novel therapeutic approach. The continued development of SOS1 PROTACs holds the potential to provide a new and effective treatment option for patients with cancers that are currently difficult to treat.

References

- 1. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of PROTACS degrading KRAS and SOS1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. J. Med. Chem. | for new protein degradation molecules of KRAS mutations [echemi.com]

- 5. Targeted Degradation of SOS1 Exhibits Potent Anticancer Activity and Overcomes Resistance in KRAS-Mutant Tumors and BCR–ABL–Positive Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. ZZ151 | SOS1 PROTAC | Probechem Biochemicals [probechem.com]

PROTAC SOS1 Degrader-5: A Technical Guide to a Selective SOS1 Degrader

An In-depth Analysis of a Potent Degrader for the SOS1 Protein

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of PROTAC SOS1 degrader-5, a potent and selective proteolysis-targeting chimera designed to induce the degradation of the Son of Sevenless 1 (SOS1) protein. SOS1 is a crucial guanine nucleotide exchange factor (GEF) that activates KRAS, a central node in the RAS/MAPK signaling pathway frequently dysregulated in cancer. The targeted degradation of SOS1 presents a promising therapeutic strategy for cancers driven by KRAS mutations.

Core Mechanism of Action

This compound is a bifunctional molecule that simultaneously binds to the SOS1 protein and an E3 ubiquitin ligase. This proximity induces the ubiquitination of SOS1, marking it for degradation by the proteasome. This event-driven pharmacology allows for the catalytic degradation of the target protein, potentially leading to a more profound and sustained pathway inhibition compared to traditional occupancy-based inhibitors.

Caption: Mechanism of this compound action.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and related compounds, providing a comparative overview of their potency and efficacy.

Table 1: In Vitro Potency and Efficacy of SOS1 Degraders

| Compound | DC50 (nM) in NCI-H358 cells | IC50 (nM) in NCI-H358 cells |

| This compound | 13 [1] | 5 [1] |

| PROTAC SOS1 degrader-1 | 98.4 | 525 |

DC50: Half-maximal degradation concentration. IC50: Half-maximal inhibitory concentration for cell proliferation.

Table 2: Specificity Profile of a Structurally Similar SOS1 Degrader

| Compound | Target Protein | Effect |

| (4S)-PROTAC SOS1 degrader-1 | SOS1 | Induces degradation |

| SOS2 | No degradation observed [2] | |

| KRAS | No degradation observed |

This data for a similar compound strongly suggests a high degree of selectivity for this compound against the closely related SOS2 isoform.

Experimental Protocols

The following sections detail the likely methodologies employed in the characterization of this compound, based on standard practices for PROTAC evaluation.

Cell Culture

NCI-H358 (human lung carcinoma) cells were likely maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

Western Blotting for Protein Degradation

To assess the degradation of SOS1, NCI-H358 cells would be seeded in 6-well plates and treated with varying concentrations of this compound for specified time points.

Protocol:

-

After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is then incubated with primary antibodies against SOS1 and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry analysis is performed to quantify the extent of protein degradation relative to the vehicle control.

Caption: Experimental workflow for Western blotting.

Cell Proliferation Assay

The anti-proliferative activity of this compound would be determined using a standard method such as the Sulforhodamine B (SRB) or MTT assay.

Protocol:

-

NCI-H358 cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a serial dilution of this compound for a period of 3 to 5 days.

-

For an SRB assay, cells are fixed with trichloroacetic acid (TCA), stained with SRB dye, and the absorbance is read at a specific wavelength.

-

For an MTT assay, MTT reagent is added to the wells, and the resulting formazan crystals are solubilized before reading the absorbance.

-

The IC50 value is calculated from the dose-response curve.

Specificity Assays

To confirm the specificity of this compound for SOS1, several experiments are likely performed:

-

Selectivity against SOS2: Western blot analysis would be conducted as described above, but with the inclusion of a primary antibody specific for the SOS2 protein. The absence of SOS2 degradation would confirm selectivity.

-

Mechanism of Degradation: To verify that degradation is proteasome-dependent and mediated by the recruited E3 ligase, cells would be pre-treated with a proteasome inhibitor (e.g., MG132) or a ligand for the E3 ligase (e.g., lenalidomide for Cereblon) prior to the addition of this compound. A rescue of SOS1 degradation in the presence of these inhibitors would confirm the mechanism.

SOS1 Signaling Pathway

SOS1 is a critical activator of the RAS/MAPK signaling cascade, which plays a central role in cell proliferation, differentiation, and survival.[3][4][5]

Caption: SOS1's role in the RAS/MAPK pathway.

Conclusion

This compound is a highly potent and specific degrader of the SOS1 protein. Its ability to induce robust degradation of SOS1 at nanomolar concentrations, coupled with its strong anti-proliferative effects in cancer cell lines, highlights its potential as a valuable research tool and a promising therapeutic candidate. The high selectivity for SOS1 over the closely related SOS2 isoform is a critical feature that may translate to an improved safety profile. Further investigation into its in vivo efficacy and pharmacokinetic properties is warranted.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

The Strategic Imperative for Targeting SOS1 with PROTAC Degraders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The landscape of oncology drug discovery is continually evolving, with a pressing need for innovative strategies to target previously intractable drivers of cancer. One such target of significant interest is the Son of Sevenless homolog 1 (SOS1), a guanine nucleotide exchange factor (GEF) pivotal in the activation of KRAS, one of the most frequently mutated oncogenes in human cancers. While small-molecule inhibitors of SOS1 have shown promise, their limitations have paved the way for a more disruptive technology: Proteolysis Targeting Chimeras (PROTACs). This technical guide delves into the core rationale for targeting SOS1 with PROTAC degraders, offering a comprehensive overview of the underlying science, quantitative data, and key experimental methodologies.

The Rationale: Overcoming the Hurdles of KRAS-Driven Cancers

Mutations in the KRAS gene are notorious drivers of tumorigenesis, yet direct inhibition of mutant KRAS has proven to be a formidable challenge. Targeting upstream activators of KRAS, such as SOS1, presents a compelling "pan-KRAS" therapeutic strategy, as it is independent of the specific KRAS mutation. SOS1 facilitates the exchange of GDP for GTP on KRAS, switching it to its active, signal-transducing state.

While small-molecule inhibitors designed to block the SOS1-KRAS interaction have been developed, they often exhibit limited efficacy as single agents in clinical settings.[1][2] This has necessitated combination therapies, frequently with MEK inhibitors, to achieve a more profound anti-tumor response.[1]

PROTAC technology offers a paradigm shift from simple inhibition to targeted protein elimination. These heterobifunctional molecules recruit an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[3] This approach presents several key advantages over traditional inhibitors in the context of SOS1:

-

Complete Protein Removal: Unlike inhibitors that only block the catalytic activity, PROTACs eliminate the entire SOS1 protein, including its potential scaffolding functions, which can contribute to a more comprehensive and sustained downstream signaling blockade.

-

Event-Driven Catalysis: PROTACs act catalytically, meaning a single PROTAC molecule can induce the degradation of multiple target protein molecules, potentially leading to greater efficacy at lower concentrations.[3]

-

Overcoming Resistance: By degrading the target protein, PROTACs may circumvent resistance mechanisms that arise from mutations in the drug-binding site of the target protein.

Quantitative Data on SOS1 PROTAC Degraders

Several research groups have developed and characterized potent SOS1 PROTAC degraders. The following tables summarize key quantitative data for some of these molecules, providing a basis for comparison of their efficacy.

| Degrader Name | Target Ligand | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Cell Line(s) | Reference |

| P7 | BAY-293 derivative | Lenalidomide (CRBN) | Not explicitly stated, but effective at 1µM | ~92 | SW620, CRC PDOs | [1] |

| SIAIS562055 | BI-3406 analog | CRBN ligand | ~95.9 (KD) | >90 (at 1µM) | K562, MIA PaCa-2, HPAF-II | [3] |

| PROTAC SOS1 degrader-1 | Not specified | Not specified | 98.4 | >90 (at 1µM) | NCI-H358 | [4][5] |

| Compound 23 | Not specified | Not specified | Not explicitly stated | Efficient degradation shown | KRAS-driven cancer cells | [6] |

Table 1: Degradation Potency of SOS1 PROTACs

| Degrader Name | IC50 (µM) | Cell Line(s) | Reference |

| P7 | ~5 times lower than BI3406 | CRC PDOs | [1] |

| SIAIS562055 | Superior to BI-3406 | KRAS-mutant cancer cells | [3] |

| PROTAC SOS1 degrader-1 | 0.115 - 0.525 | NCI-H358, MIA-PaCa2, AsPC-1, SK-LU-1, SW620, A549 | [5] |

Table 2: Anti-proliferative Activity of SOS1 PROTACs

Mandatory Visualizations

Signaling Pathways and Mechanisms

Caption: SOS1 signaling pathway and the mechanism of PROTAC-mediated degradation.

Caption: General workflow for the development of SOS1 PROTAC degraders.

Experimental Protocols

Western Blotting for SOS1 Degradation

This protocol is essential for quantifying the extent of PROTAC-induced degradation of the target protein.

a. Cell Lysis:

-

Culture cells to 70-80% confluency in a 6-well plate.

-

Treat cells with the SOS1 PROTAC degrader at various concentrations and time points. Include a vehicle control (e.g., DMSO).

-

Aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).

-

Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with intermittent vortexing.

-

Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant containing the soluble protein fraction.

b. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

c. SDS-PAGE and Electrotransfer:

-

Normalize the protein concentration of all samples with lysis buffer and add 4x Laemmli sample buffer.

-

Boil the samples at 95-100°C for 5-10 minutes.

-

Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel.

-

Run the gel at 100-120V until the dye front reaches the bottom.

-

Transfer the proteins to a polyvinylidene difluoride (PVDF) membrane at 100V for 1-2 hours at 4°C.

d. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against SOS1 (e.g., rabbit anti-SOS1) overnight at 4°C with gentle agitation. Use a loading control antibody (e.g., mouse anti-GAPDH or β-actin) to ensure equal protein loading.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP and anti-mouse IgG-HRP) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

e. Detection and Analysis:

-

Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and apply it to the membrane.

-

Capture the chemiluminescent signal using a digital imaging system.

-

Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the SOS1 band intensity to the corresponding loading control band intensity.

Cell Viability Assay (CellTiter-Glo®)

This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.

-

Seed cells in a 96-well opaque-walled plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the SOS1 PROTAC degrader or control compounds. Include a vehicle control.

-

Incubate the plate for 72 hours at 37°C in a humidified incubator.

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Prepare the CellTiter-Glo® reagent according to the manufacturer's protocol.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the half-maximal inhibitory concentration (IC50) values by plotting the luminescence signal against the logarithm of the compound concentration and fitting the data to a dose-response curve.[4][7][8]

In Vitro Ubiquitination Assay

This assay confirms that the PROTAC-induced degradation of SOS1 is mediated by the ubiquitin-proteasome system.

-

Transfect cells (e.g., HEK293T) with plasmids encoding His-tagged ubiquitin.

-

Treat the transfected cells with the SOS1 PROTAC and a proteasome inhibitor (e.g., MG132) for 4-6 hours. The proteasome inhibitor will allow for the accumulation of ubiquitinated proteins.

-

Lyse the cells under denaturing conditions (e.g., buffer containing 8M urea) to inhibit deubiquitinating enzymes.

-

Perform a pull-down of His-tagged ubiquitinated proteins using Ni-NTA agarose beads.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

Elute the ubiquitinated proteins from the beads.

-

Analyze the eluates by Western blotting using an antibody specific for SOS1 to detect polyubiquitinated SOS1.[9]

Ternary Complex Formation Assay (AlphaLISA®)

This assay directly measures the formation of the SOS1-PROTAC-E3 ligase ternary complex, which is a prerequisite for degradation.

-

Use recombinant tagged proteins: for example, GST-tagged SOS1 and His-tagged E3 ligase (e.g., VHL-ElonginB-ElonginC complex).

-

In a 384-well plate, add the SOS1 PROTAC at various concentrations.

-

Add the GST-tagged SOS1 and His-tagged E3 ligase to the wells.

-

Incubate to allow for ternary complex formation.

-

Add AlphaLISA Glutathione Donor beads and Anti-His Acceptor beads.

-

Incubate in the dark at room temperature.

-

If a ternary complex is formed, the Donor and Acceptor beads are brought into close proximity, generating a chemiluminescent signal upon excitation.

-

Read the plate on an AlphaLISA-compatible plate reader. A bell-shaped dose-response curve is typically observed, with the signal decreasing at high PROTAC concentrations due to the "hook effect".[10][][12][13]

Conclusion

Targeting SOS1 with PROTAC degraders represents a highly promising therapeutic strategy for KRAS-driven cancers. By inducing the complete and catalytic degradation of SOS1, this approach has the potential to overcome the limitations of traditional small-molecule inhibitors, offering a more profound and durable anti-tumor response. The data and experimental protocols outlined in this guide provide a foundational resource for researchers and drug developers working to advance this innovative therapeutic modality from the laboratory to the clinic. Further research and clinical investigation are warranted to fully realize the potential of SOS1 degraders in the fight against cancer.

References

- 1. researchgate.net [researchgate.net]

- 2. pnas.org [pnas.org]

- 3. lifesensors.com [lifesensors.com]

- 4. ch.promega.com [ch.promega.com]

- 5. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]

- 6. youtube.com [youtube.com]

- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 8. OUH - Protocols [ous-research.no]

- 9. Ubiquitination Assay - Profacgen [profacgen.com]

- 10. SLAS2024 [slas2024.eventscribe.net]

- 12. resources.revvity.com [resources.revvity.com]

- 13. resources.revvity.com [resources.revvity.com]

Methodological & Application

"PROTAC SOS1 degrader-5" experimental protocol for cell culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the characterization of PROTAC SOS1 Degrader-5 in a cell culture setting. The methodologies outlined below are designed to guide researchers in assessing the efficacy and mechanism of action of this targeted protein degrader.

Introduction to PROTAC SOS1 Degraders

Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic modality designed to eliminate specific proteins of interest from the cellular environment. A PROTAC is a heterobifunctional molecule comprising a ligand that binds to a target protein (in this case, Son of Sevenless 1, or SOS1), a linker, and a ligand that recruits an E3 ubiquitin ligase (such as Cereblon or VHL).[1][2][3] This ternary complex formation facilitates the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[3]

SOS1 is a guanine nucleotide exchange factor (GEF) that plays a critical role in activating KRAS, a frequently mutated oncogene implicated in various cancers, including lung, colorectal, and pancreatic cancer.[1][4] By catalyzing the exchange of GDP for GTP on KRAS, SOS1 promotes downstream signaling through pathways like the MAPK/ERK cascade, driving cell proliferation and survival.[5] Targeting SOS1 for degradation offers a promising pan-KRAS therapeutic strategy, independent of specific KRAS mutation status.[1][4] PROTAC-mediated degradation of SOS1 not only abrogates its enzymatic activity but also eliminates its scaffolding function, potentially leading to a more profound and durable antitumor effect compared to small molecule inhibitors.[6]

This compound (also referred to as compound 4) is a potent degrader of SOS1.[7] This document outlines the necessary protocols to validate its activity in vitro.

Quantitative Data Summary

The following tables summarize the reported in vitro activity of various PROTAC SOS1 degraders, including this compound, to provide a comparative reference.

Table 1: Degradation and Proliferation Inhibition Data for this compound

| Compound | Cell Line | DC₅₀ (nM) | IC₅₀ (nM) | Reference |

| This compound | NCI-H358 | 13 | 5 | [7] |

Table 2: Comparative Activity of Other Characterized SOS1 PROTACs

| Compound | Cell Line | DC₅₀ (µM) | Incubation Time (h) | Reference |

| PROTAC SOS1 Degrader-3 (P7) | SW620 | 0.59 | 24 | [8] |

| PROTAC SOS1 Degrader-3 (P7) | HCT116 | 0.75 | 24 | [8] |

| PROTAC SOS1 Degrader-3 (P7) | SW1417 | 0.19 | 24 | [8] |

| PROTAC SOS1 Degrader-1 | NCI-H358 | 0.0984 | 24 | [9] |

| SIAIS562055 | K562 | 0.0625 | Not Specified | [3] |

| SIAIS562055 | KU812 | 0.0084 | Not Specified | [3] |

Signaling Pathways and Experimental Workflow

PROTAC Mechanism of Action

Caption: General mechanism of action for a PROTAC, leading to target protein degradation.

SOS1-KRAS Signaling Pathway

References

- 1. OR | Free Full-Text | Development of PROTACS degrading KRAS and SOS1 [techscience.com]

- 2. researchgate.net [researchgate.net]

- 3. aacrjournals.org [aacrjournals.org]

- 4. An overview of PROTACs targeting KRAS and SOS1 as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targeting of SOS1: from SOS1 Activators to Proteolysis Targeting Chimeras [ouci.dntb.gov.ua]

- 6. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols: Assessing the Efficacy of PROTAC SOS1 degrader-5 using Western Blot

For Researchers, Scientists, and Drug Development Professionals

Introduction